molecular formula C10H15NO2S2 B8663106 N-(4-methylsulfanylphenyl)propane-2-sulfonamide

N-(4-methylsulfanylphenyl)propane-2-sulfonamide

Cat. No. B8663106
M. Wt: 245.4 g/mol
InChI Key: BXFUHYRFOLJHJQ-UHFFFAOYSA-N
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Patent
US07144896B2

Procedure details

To solution of 4-methylsulfanyl-phenylamine (1.1 eq) in pyridine (1.3M) at 0° C. was added iso-propylsulfonyl chloride (1.5 eq). The mixture was stirred at room temperature for 12 h, poured in HCl (1N) and extracted with EtOAc. The combined organic extracts were washed with HCl (1N; 2×), water (2×), brine, dried over Na2SO4, filtered and concentrated. Flash chromatography (Hex:EtOAc 0 to 50% in 15 min) and a suspension-filtration sequence in Hex/CH2Cl2 afforded the desired compound as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH:10]([S:13](Cl)(=[O:15])=[O:14])([CH3:12])[CH3:11]>N1C=CC=CC=1.Cl>[CH3:1][S:2][C:3]1[CH:8]=[CH:7][C:6]([NH:9][S:13]([CH:10]([CH3:12])[CH3:11])(=[O:15])=[O:14])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSC1=CC=C(C=C1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)S(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with HCl (1N; 2×), water (2×), brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CSC1=CC=C(C=C1)NS(=O)(=O)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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